![molecular formula C9H15NO B2988882 [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol CAS No. 1781313-58-3](/img/structure/B2988882.png)

[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

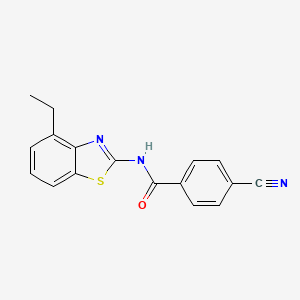

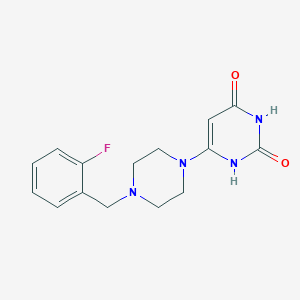

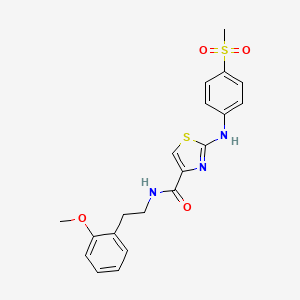

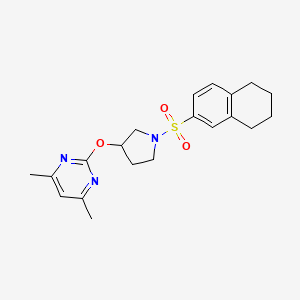

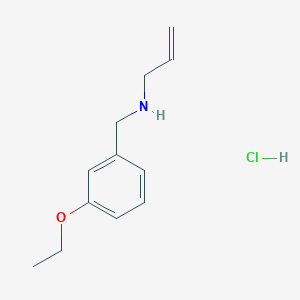

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with o- and p-nitrophenyl azides, as well as with p-nitrophenylsulfonyl azide and p-toluenesulfonyl azide, afforded the corresponding substituted dihydrotriazole (from aryl azides) and arylsulfonylaziridine derivatives (from sulfonyl azides) .Molecular Structure Analysis

The molecular structure of “[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol” can be represented by the SMILES stringNC[C@H]1C@([H])C[C@]2([H])C1 . The InChI key for this compound is XLBALIGLOMYEKN-CSMHCCOUSA-N . Physical and Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of this compound is 123.20 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

A study by Reinmuth et al. (1996) explored the use of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives, closely related to the chemical , for the synthesis of homo- and copolymers. These polymers were prepared using palladium(II) catalysts and showcased an efficient method for producing materials with a variety of functional groups (Reinmuth et al., 1996).

Advanced Material Development

Pushpanathan and Kumar (2014) reported the use of a hetero bicyclic compound structurally similar to the specified chemical for synthesizing zinc nanoparticles. This compound acted as a reducing and stabilizing agent, demonstrating the potential of such chemicals in nanomaterial production (Pushpanathan & Kumar, 2014).

Pharmaceutical Applications

Research by Melman et al. (2008) focused on synthesizing enantiomerically pure methanocarba ribonucleosides from a bicyclo[3.1.0]hexane system, akin to the structure of [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol. These nucleosides have potential as antiviral agents and P2Y receptor ligands (Melman et al., 2008).

Analytical Chemistry

A study by Péter et al. (2001) involved the enantioseparation of bicyclic 1,3-amino alcohols, similar to the chemical . Using high-performance liquid chromatography, they successfully separated and identified enantiomers of these compounds (Péter et al., 2001).

Chemical Synthesis

Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This study, while not directly using this compound, illustrates the broader context of chemical transformations and syntheses in which related compounds might be utilized (Li et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,11H,3-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNZOOQJIIDAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2988802.png)

![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988808.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)